(R)-3,4-Diaminobutyric acid

hairpin polyamide DNA minor groove binder thermal melting analysis

(R)-3,4-Diaminobutyric acid [(R)-3,4-DABA; (3R)-3,4-diaminobutanoic acid] is a chiral, non‑proteinogenic diamino acid that places amino groups at the 3‑(β) and 4‑(γ) positions of the butyric acid backbone. This regioisomeric arrangement distinguishes it from the more widely studied 2,4‑diaminobutyric acid (α,γ‑DABA) family.

Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
Cat. No. B12945938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3,4-Diaminobutyric acid
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESC(C(CN)N)C(=O)O
InChIInChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1
InChIKeyXQKAYTBBWLDCBB-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-3,4-Diaminobutyric Acid Is the Defining Chiral Building Block for β‑Amino‑γ‑Turn Hairpin Polyamides and Chiral PNA Backbones


(R)-3,4-Diaminobutyric acid [(R)-3,4-DABA; (3R)-3,4-diaminobutanoic acid] is a chiral, non‑proteinogenic diamino acid that places amino groups at the 3‑(β) and 4‑(γ) positions of the butyric acid backbone . This regioisomeric arrangement distinguishes it from the more widely studied 2,4‑diaminobutyric acid (α,γ‑DABA) family. In synthetic biology and chemical biology, (R)-3,4-DABA serves as the β‑amino‑γ‑turn unit in pyrrole‑imidazole hairpin polyamides that bind the DNA minor groove with sequence‑specificity, and as the chiral backbone element in diaminobutyric acid‑based peptide nucleic acids (dabPNAs) . Its procurement as a single, defined (R)-enantiomer is essential because the stereochemistry at C‑3 governs the orientation of the β‑ammonium group within the DNA minor groove, directly controlling binding affinity, chemical modification tolerance, and ultimately cell‑based functional activity .

Generic Substitution Pitfalls: Why (R)-3,4-Diaminobutyric Acid Cannot Be Replaced by (R)-2,4-DABA, Its (S)-Enantiomer, or Racemic Mixtures


The 3,4‑ vs 2,4‑regioisomeric distinction is not a minor structural nuance. In hairpin polyamide architecture, (R)-2,4‑diaminobutyric acid places the charged amine at the α‑position (α‑amino‑γ‑turn), while (R)-3,4‑DABA places it at the β‑position (β‑amino‑γ‑turn), resulting in fundamentally different conformational preferences within the DNA minor groove . The (S)-enantiomer of 3,4-DABA directs the β‑ammonium substituent into a sterically disfavored pseudoaxial orientation relative to the groove floor . Racemic or configurationally undefined 3,4-DABA therefore introduces uncontrolled stereochemical variables that directly degrade DNA‑binding enthalpy, sequence specificity, and conjugate functional performance. In dabPNA systems, D‑ vs L‑configuration of the DABA backbone governs whether complementary strands can hybridize at all—binding occurs only between oligomers with alternate backbone configurations . These structure‑activity relationships are quantitative and sequence‑context‑dependent, meaning generic substitution based solely on 'diaminobutyric acid' classification will produce unpredictable, often non‑functional results.

Quantitative Differentiation Evidence: (R)-3,4-Diaminobutyric Acid vs Closest Analogs in DNA Binding, Chemical Modification, and Cellular Activity


DNA Duplex Stabilization: (R)-β‑Amino‑γ‑Turn Delivers up to ~2‑Fold Greater ΔTm Enhancement vs the Standard (R)-α‑Amino‑γ‑Turn

In a direct head‑to‑head comparison using eight‑ring hairpin polyamides targeting DNA sequence 5′‑TGGTCA‑3′, the (R)-β‑amino‑γ‑turn polyamide (R)-β‑8, constructed with (R)-3,4‑diaminobutyric acid, produced a ΔTm of 20.3 °C, versus 16.9 °C for the (R)-α‑amino‑γ‑turn analogue (R)-α‑6 built from (R)-2,4‑diaminobutyric acid. The achiral γ‑turn baseline polyamide 5 gave ΔTm = 13.4 °C. Calculated as enhancement over the achiral baseline (ΔΔTm), (R)-β‑8 provided 6.9 °C stabilization—approximately twice the 3.5 °C enhancement of (R)-α‑6 . For sequence 5′‑TGTTCA‑3′, (R)-β‑4 (ΔTm = 22.2 °C) similarly outperformed (R)-α‑2 (ΔTm = 19.5 °C) and the achiral polyamide 1 (ΔTm = 15.9 °C) .

hairpin polyamide DNA minor groove binder thermal melting analysis

Acetylation Tolerance: (R)-β‑Amino‑γ‑Turn Retains 88% of Binding Affinity After Chemical Modification vs Only 76% for (R)-α‑Amino‑γ‑Turn

Acetylation of the amine at the turn unit is a common strategy for appending functional cargo (fluorophores, alkylators) to hairpin polyamides. Acetylation of (R)-α‑amino‑γ‑turn polyamide (R)-α‑6 (ΔTm = 16.9 °C) yielded acetyl‑(R)-α‑17 with a markedly reduced ΔTm of 12.8 °C—a 4.1 °C penalty (24% loss). In contrast, acetylation of (R)-β‑amino‑γ‑turn polyamide (R)-β‑8 (ΔTm = 20.3 °C) gave acetyl‑(R)-β‑19 with a ΔTm of 17.8 °C—only a 2.5 °C penalty (12% loss). The (S)-β enantiomer acetyl‑(S)-β‑18 suffered the largest penalty: ΔTm dropped from 18.9 °C to 11.7 °C (7.2 °C loss, 38%) . All comparisons were performed on the same DNA sequence 5′‑TGGTCA‑3′ under identical conditions.

polyamide conjugate chemical modification tolerance acetylated turn unit

Cell Permeability and Functional Gene Regulation: (R)-β‑Amino‑γ‑Turn Hairpins Are Functionally Equivalent to the Validated (R)-α‑Amino‑γ‑Turn Standard in Living Cells

In a cell‑based luciferase reporter assay, (R)-β‑amino‑γ‑turn hairpin polyamides inhibited androgen receptor (AR)‑mediated gene expression at levels comparable to hairpins bearing the standard (R)-α‑amino‑γ‑turn, from which cell permeability is directly inferred . This functional equivalence is critical because the (R)-α‑amino‑γ‑turn had previously been validated as the only turn unit configuration that supports cellular uptake of hairpin polyamides—the (S)-α‑amino‑γ‑turn was shown to abolish cell permeability due to unfavorable steric interactions . The (R)-β‑amino‑γ‑turn thus represents the only alternative turn configuration that matches the cell‑permeability benchmark of the (R)-α‑standard while offering distinct advantages in DNA‑binding enthalpy and chemical modification tolerance.

cell permeability androgen receptor gene expression inhibition cell culture assay

Enantiomeric Differentiation: (R)-β vs (S)-β Configuration Determines Acetylation Tolerance and Sequence‑Context‑Dependent Binding

Within the β‑amino‑γ‑turn series, the (R)‑ and (S)‑enantiomers of 3,4‑DABA are not interchangeable. For DNA sequence 5′‑TGGTCA‑3′, (R)-β‑8 (ΔTm = 20.3 °C) outperforms (S)-β‑7 (ΔTm = 18.9 °C) by 1.4 °C. More dramatically, upon acetylation, (S)-β‑18 loses 38% of binding affinity (ΔTm = 11.7 °C) while (R)-β‑19 loses only 12% (ΔTm = 17.8 °C), a 5.0 °C differential . Molecular modeling attributes this to the pseudoequatorial orientation of the (R)-β‑amine being well‑accommodated in the minor groove, whereas the (S)-β‑amine in a pseudoaxial position incurs steric clash . Notably, for G‑C‑rich sequences (5′‑TGGGGA‑3′), the (R)-configuration advantage diminishes, demonstrating that enantiomeric preference is sequence‑context‑dependent—a factor absent from vendor specifications but critical for experimental design.

stereochemistry enantiomer comparison chiral discrimination

Chiral PNA Backbone: DABA‑Based dabPNA Oligomers Exhibit Enhanced Thermal Stability, Serum Resistance, and Solubility vs Achiral aegPNA

In the context of peptide nucleic acid (PNA) backbone engineering, dabPNA oligomers constructed with 2,4‑diaminobutyric acid (a structural isomer of 3,4‑DABA) demonstrate enhanced thermal stability of hybrids formed with complementary DNA and RNA relative to natural oligonucleotides, as shown by UV and CD spectroscopy . The alternate dab‑aegPNA oligomer (chirally alternating DABA‑based and aegPNA units) forms triple‑helical complexes with complementary nucleic acids and exhibits: (i) enhanced aqueous solubility and absence of aggregation compared to an analogous t12 aegPNA strand; (ii) noteworthy resistance to enzymatic degradation in human serum as confirmed by HPLC; and (iii) ability to interfere with eukaryotic mRNA reverse transcription without cytotoxic effects . Complementary dabPNA strands with alternate D‑/L‑backbone configuration bind each other via cooperative hydrogen bonding and base stacking, whereas homo‑chiral strands do not hybridize—demonstrating that backbone chirality is a binary switch for molecular recognition .

peptide nucleic acid PNA backbone thermal stability serum stability

Sequence‑Context Dependence: The Advantage of (R)-3,4‑DABA Over (R)-2,4‑DABA Is Real but Not Universal—A Critical Design Consideration

The DNA‑binding advantage of (R)-β‑amino‑γ‑turn over (R)-α‑amino‑γ‑turn is sequence‑context‑dependent. For A‑T‑rich sequences (5′‑TGTTCA‑3′, 5′‑TGGTCA‑3′), the β‑series consistently outperforms the α‑series: (R)-β‑4 ΔTm = 22.2 °C vs (R)-α‑2 ΔTm = 19.5 °C (5′‑TGTTCA‑3′), and (R)-β‑8 ΔTm = 20.3 °C vs (R)-α‑6 ΔTm = 16.9 °C (5′‑TGGTCA‑3′) . As G/C content increases, the advantage narrows: for 5′‑TGGGCA‑3′, (R)-β‑12 ΔTm = 13.6 °C vs (R)-α‑10 ΔTm = 13.2 °C (marginal +0.4 °C). Critically, for the most G‑C‑rich sequence 5′‑TGGGGA‑3′, the trend reverses: (R)-α‑14 ΔTm = 9.1 °C outperforms (R)-β‑16 ΔTm = 6.8 °C by 2.3 °C . This sequence‑context inversion is attributed to polyamide overcurvature effects when multiple contiguous Im/Py pairs are present, altering the alignment of the turn unit within the DNA minor groove .

sequence context G/C content polyamide design rules

Evidence‑Backed Procurement Scenarios: Where (R)-3,4-Diaminobutyric Acid Delivers Verified Differentiation


A‑T‑Rich DNA‑Targeted Hairpin Polyamide Synthesis Programs

For research groups and CROs synthesizing pyrrole‑imidazole hairpin polyamides directed at A‑T‑rich promoter or enhancer sequences (e.g., androgen receptor response elements, 5′‑TGTTCA‑3′ or 5′‑TGGTCA‑3′ motifs), (R)-3,4‑DABA as the β‑amino‑γ‑turn unit provides a ΔTm enhancement of +3.4 °C over the standard (R)-2,4‑DABA turn—approximately twice the stabilization gain relative to the achiral γ‑turn baseline . This translates into higher DNA‑binding enthalpy without increasing polyamide molecular weight or altering heterocycle pair composition. Procurement of the (R)-enantiomer specifically is mandatory: the (S)-enantiomer yields lower ΔTm values and catastrophic binding loss upon cargo conjugation .

Construction of Acetylated or Cargo‑Conjugated Hairpin Polyamide Derivatives

When the synthetic route requires N‑acetylation of the turn unit amine—as is standard for attaching fluorophores, DNA‑alkylating agents (e.g., chlorambucil), or biotin tags—(R)-3,4‑DABA is the uniquely preferred building block. Post‑acetylation, the (R)-β‑amino‑γ‑turn retains 88% of parental DNA‑binding affinity (ΔTm = 17.8 °C), compared to 76% retention for the (R)-α‑amino‑γ‑turn (ΔTm = 12.8 °C) and only 62% for the (S)-β‑enantiomer (ΔTm = 11.7 °C) . The 5.0 °C ΔTm advantage of acetyl‑(R)-β‑19 over acetyl‑(R)-α‑17 means the difference between a functionally competent conjugate and one with inadequate target engagement. Procurement specifications must require confirmed (R)-configuration and ≥97% enantiomeric purity .

Chiral Peptide Nucleic Acid (dabPNA) Monomer Synthesis for Antisense and Diagnostic Applications

For laboratories developing next‑generation PNAs with improved pharmacokinetic profiles, the DABA‑based backbone (as deployed in dabPNA and alternate dab‑aegPNA architectures) confers a combination of properties not available from the classical aegPNA backbone: enhanced thermal stability of DNA/RNA hybrids, complete elimination of aqueous aggregation, and resistance to enzymatic degradation in human serum as verified by HPLC . The chirality of the DABA backbone is a binary determinant of hybridization competence—only oligomers with alternate D‑/L‑configuration backbones bind complementary strands via cooperative hydrogen bonding and base stacking; homo‑chiral strands fail to hybridize . This places absolute requirements on the stereochemical definition and purity of the starting DABA monomer, for which (R)-3,4‑diaminobutyric acid or its orthogonally protected derivatives (e.g., N3‑Dbu(Boc)-(R)) are the entry points .

Androgen Receptor‑Targeted Gene Expression Modulation in Living Cells

Investigators using hairpin polyamides to modulate androgen receptor (AR)‑driven transcription in prostate cancer or endocrinology models require a turn unit that simultaneously supports cell permeability and high‑affinity DNA binding. The (R)-β‑amino‑γ‑turn constructed from (R)-3,4‑DABA satisfies both criteria: it inhibits AR‑mediated luciferase reporter gene expression in cultured cells at levels comparable to the industry‑standard (R)-α‑amino‑γ‑turn (the only previously validated cell‑permeable configuration), while delivering superior DNA‑binding enthalpy for A‑T‑rich AR response elements . No other turn modification—including α‑hydroxy‑γ‑turn (~70‑fold reduced affinity) or (S)‑configured turns—simultaneously meets both functional requirements. Procurement of (R)-3,4‑DABA with documented enantiomeric purity thus directly enables cell‑active polyamide development without the cell‑entry compromise inherent to alternative turn chemistries.

Quote Request

Request a Quote for (R)-3,4-Diaminobutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.